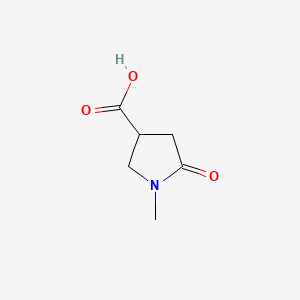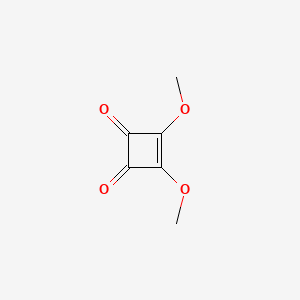![molecular formula C18H12N2 B1295107 5,11-Dihydroindolo[3,2-b]carbazole CAS No. 6336-32-9](/img/structure/B1295107.png)
5,11-Dihydroindolo[3,2-b]carbazole
Overview
Description
5,11-Dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is known for its high charge carrier mobility and stability under atmospheric conditions, making it an ideal candidate for various applications in organic electronics .
Mechanism of Action
Target of Action
It is known that indolo[3,2-b]carbazole derivatives have been studied for their potential therapeutic properties .
Mode of Action
It is known that indolo[3,2-b]carbazole derivatives can interact with cellular signaling pathways . .
Biochemical Pathways
Indolo[3,2-b]carbazole derivatives are known to regulate cellular signaling pathways
Result of Action
It is known that indolo[3,2-b]carbazole derivatives can have potential therapeutic properties .
Action Environment
It is known that the properties of indolo[3,2-b]carbazole derivatives can be tuned through further functionalization .
Biochemical Analysis
Biochemical Properties
5,11-Dihydroindolo[3,2-b]carbazole plays a crucial role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a high affinity for aryl hydrocarbon receptor proteins, which are involved in the regulation of biological responses to environmental contaminants . The interaction between this compound and these receptors is non-covalent, involving hydrogen bonding and π-π stacking interactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinase C (PKC), an enzyme that plays a key role in regulating cell proliferation, differentiation, and apoptosis . By inhibiting PKC, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with PKC involves binding to the enzyme’s regulatory domain, leading to inhibition of its activity . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of PKC activity and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit PKC activity without causing significant toxicity . At high doses, it can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the bloodstream, facilitating its transport to different tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other proteins . Post-translational modifications, such as phosphorylation, can also affect its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole typically involves the N–C coupling reaction. One common method includes the reaction of indole derivatives with carbazole derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in an inert atmosphere to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ferric chloride to form dimers and other oxidative products.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) in the presence of water.
Reduction: Zinc powder and hydrochloric acid.
Substitution: Acetyl nitrate for nitration, bromine for bromination.
Major Products
Oxidation: Formation of C–C and C–N coupled dimers.
Reduction: Amino-substituted indolo[3,2-b]carbazoles.
Substitution: Nitro and bromo derivatives of indolo[3,2-b]carbazole.
Scientific Research Applications
5,11-Dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics due to its excellent charge carrier mobility and stability.
Photonic Devices: Employed in the development of blue light-emitting materials for photonic applications.
Biological Research: Investigated for its potential biological activities, including its role as an inhibitor of protein kinases.
Material Science: Utilized in the synthesis of polymers with unique electronic properties for advanced material applications.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: Known for its biological activities and use as a protein kinase inhibitor.
5,11-Dihydroindolo[2,3-b]carbazole: Another isomer with similar electronic properties but different structural configuration.
Uniqueness
5,11-Dihydroindolo[3,2-b]carbazole stands out due to its unique combination of high charge carrier mobility and stability under atmospheric conditions. This makes it particularly suitable for applications in organic electronics and photonic devices, where stability and efficient charge transport are crucial .
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBCVTUBBBNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979504 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-32-9 | |
| Record name | Indolo(3,2-b)carbazole, 6,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6336-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














